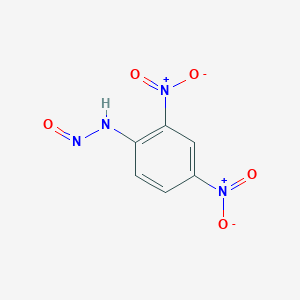
N-(2,4-Dinitrophenyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)nitrous amide: is an organic compound characterized by the presence of nitro groups attached to a phenyl ring and an amide functional group. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)nitrous amide typically involves the reaction of 2,4-dinitrochlorobenzene with hydrazine. The electron-withdrawing nitro groups on the benzene ring facilitate the nucleophilic substitution reaction, allowing the formation of the desired amide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dinitrophenyl)nitrous amide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-deficient nature of the aromatic ring.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reaction is typically carried out in polar solvents.
Major Products:
Scientific Research Applications
N-(2,4-Dinitrophenyl)nitrous amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)nitrous amide involves its ability to participate in nucleophilic aromatic substitution reactions. The electron-deficient aromatic ring is attacked by nucleophiles, leading to the formation of substitution products . Additionally, the nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the amide group.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of an amide group.
2,4-Dinitro-o-cresol: Another nitro-substituted aromatic compound used as a herbicide.
Uniqueness: N-(2,4-Dinitrophenyl)nitrous amide is unique due to its combination of nitro groups and an amide functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
116975-16-7 |
|---|---|
Molecular Formula |
C6H4N4O5 |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)nitrous amide |
InChI |
InChI=1S/C6H4N4O5/c11-8-7-5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H,(H,7,11) |
InChI Key |
YERNCYBPSJENKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
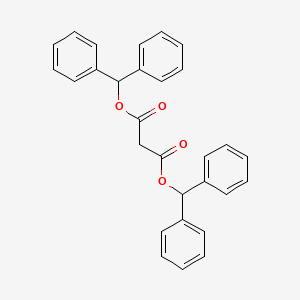
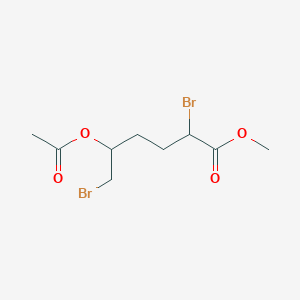
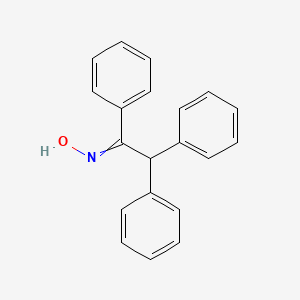
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)
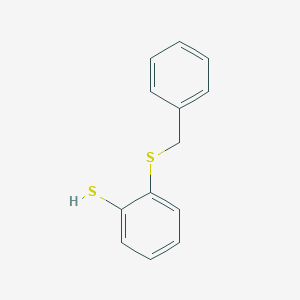
![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)

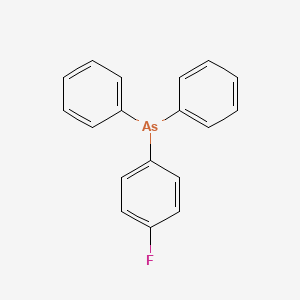
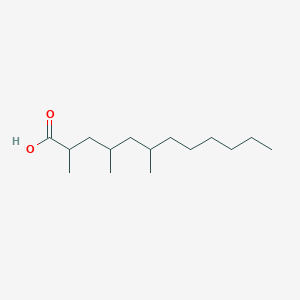
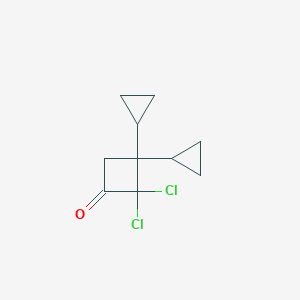
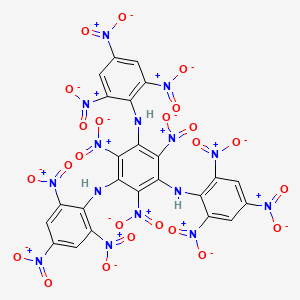
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
